Cas no 1322-19-6 ([1,1'-Biphenyl]ol,chloro- (9CI))

[1,1'-Biphenyl]ol,chloro- (9CI) structure
1322-19-6 structure
Product Name:[1,1'-Biphenyl]ol,chloro- (9CI)
CAS No:1322-19-6
MF:C12H9ClO
MW:204.652262449265
CID:186847
PubChem ID:61529
Update Time:2025-04-19

[1,1'-Biphenyl]ol,chloro- (9CI) Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]ol,chloro- (9CI)
    • Chlorobiphenylol
    • 3-chlorobiphenyl-2-ol
    • Biphenylol, chloro-
    • Q27254849
    • Dowcide 32
    • 3(Or 5)-chloro(1,1'-biphenyl)-2-ol
    • Dowicide 31
    • 85-97-2
    • NSC-2600
    • EPA Pesticide Chemical Code 062210
    • (1,1'-Biphenyl)-2-ol, ar-chloro-
    • 1331-46-0
    • ar-Chloro-(1,1'-biphenyl)-2-ol
    • (1,1'-Biphenyl)-2-ol, 3-chloro-
    • 3-Chloro-[1,1'-biphenyl]-2-ol
    • 3-Chloro(1,1'-biphenyl)-2-ol
    • NS00039109
    • Dowicide 32 (Salt/Mix)
    • 2-Hydroxy-3-chlorobiphenyl
    • 3-Chloro-(1,1'-biphenyl)-2-ol
    • NSC 2600
    • 2-Biphenylol, 3-chloro-
    • 6-chlororthoxenol
    • 2K36YDN171
    • MFCD00152342
    • 2-Phenyl-6-chlorophenol
    • 2-Chloro-6-phenylphenol
    • CS-0190150
    • AI3-03271
    • Dowicide 31 (Salt/Mix)
    • [1,1'-Biphenyl]-2-ol, 3-chloro-
    • 3-Chloro-2-biphenylol
    • EINECS 258-616-2
    • NSC2600
    • (1,1'-Biphenyl)-2-ol, 3(or 5)-chloro-
    • SCHEMBL669192
    • 6-Chloro-2-phenylphenol
    • 1322-19-6
    • EINECS 201-644-7
    • UNII-NK0CH91C7T
    • NK0CH91C7T
    • 3-chloro[1,1'-biphenyl]-2-ol
    • DTXSID8041408
    • Dowcide 31
    • Caswell No. 211
    • Phenol, 2-chloro-6-phenyl-
    • 2-PHENYL-6-CHLOROPHENOL [MI]
    • XBILVINOJVKEHG-UHFFFAOYSA-N
    • UNII-2K36YDN171
    • E89415
    • Inchi: 1S/C12H9ClO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,14H
    • InChI Key: XBILVINOJVKEHG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 204.03427
  • Monoisotopic Mass: 204.0341926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd